N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester

Descripción general

Descripción

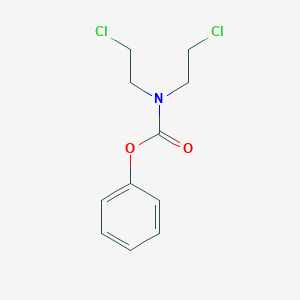

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a carbamic acid ester, which is further linked to a phenyl group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester typically involves the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

Phenyl chloroformate+N,N-bis(2-chloroethyl)amine→N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of the original compound.

Hydrolysis: Carbamic acid and phenol.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Aplicaciones Científicas De Investigación

Cancer Research and Chemotherapy

One of the most notable applications of N,N-bis-(2-chloroethyl)-carbamic acid phenyl ester is in cancer therapy. Its ability to act as an alkylating agent enables it to modify DNA, leading to cytotoxic effects on rapidly dividing cells. This property makes it a candidate for developing antitumor agents .

Mechanism of Action:

- The compound induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms.

- It has shown effectiveness against various cancer cell lines, suggesting potential for use in combination therapies.

Case Study:

Research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents by providing synergistic effects, particularly in treatments targeting resistant cancer cell types .

Herbicides and Pesticides

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals, particularly as a precursor for designing herbicides and pesticides due to its ability to interact with biological molecules.

Toxicological Studies:

Studies have shown that compounds similar to this compound exhibit fungitoxicity, which can be harnessed for developing effective agricultural chemicals .

Mecanismo De Acción

The mechanism of action of N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is the basis for its potential therapeutic applications, as it can modify the activity of target proteins and enzymes.

Comparación Con Compuestos Similares

N,N-Bis(2-chloroethyl)amine: Shares the chloroethyl groups but lacks the ester linkage and phenyl group.

Phenyl chloroformate: Contains the phenyl group and ester linkage but lacks the chloroethyl groups.

Carbamic acid derivatives: Various compounds with similar carbamic acid ester structures but different substituents.

Uniqueness: N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is unique due to the combination of its chloroethyl groups, carbamic acid ester linkage, and phenyl group. This specific structure imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Actividad Biológica

N,N-Bis-(2-chloroethyl)-carbamic acid phenyl ester is a synthetic compound with significant interest in both organic chemistry and biological applications. Characterized by its unique structural features, including two chloroethyl groups attached to a carbamic acid ester linked to a phenyl group, this compound exhibits various biological activities that merit detailed exploration.

The compound is synthesized through the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine, producing this compound and hydrochloric acid as a byproduct. This synthesis is typically optimized for yield and purity in industrial settings, utilizing advanced techniques such as continuous flow reactors.

This compound acts primarily through alkylation mechanisms. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can affect protein function and enzyme activity. This reactivity underlies its potential therapeutic applications, particularly in oncology.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. It has been investigated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the disruption of microtubule assembly, leading to apoptosis in cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43-7.84 | Microtubule destabilization |

| HepG2 | 4.98-14.65 | Induction of apoptosis |

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Antifungal Activity : The compound has demonstrated efficacy against certain phytopathogenic fungi, particularly strains resistant to traditional fungicides.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, although further research is needed to elucidate these findings.

Case Studies

- Cytotoxicity Assessment : A study reported that this compound induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity and leading to cell cycle arrest in the G2/M phase.

- Fungal Resistance : Another investigation highlighted the compound's effectiveness against fungal strains resistant to benzimidazole fungicides, suggesting its potential as a novel antifungal agent in agricultural applications.

Propiedades

IUPAC Name |

phenyl N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c12-6-8-14(9-7-13)11(15)16-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREXZBCKOVEHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284026 | |

| Record name | Phenyl N,N-bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13249-63-3 | |

| Record name | Phenyl N,N-bis(2-chloroethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13249-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.